molecular formula C9H10N2O3 B14703962 n-(4-Methoxyphenyl)-n-nitrosoacetamide CAS No. 14839-81-7

n-(4-Methoxyphenyl)-n-nitrosoacetamide

Cat. No.: B14703962
CAS No.: 14839-81-7
M. Wt: 194.19 g/mol
InChI Key: DXFLDQFIMVZSDP-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N-nitrosoacetamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a nitroso group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-N-nitrosoacetamide typically involves the reaction of 4-methoxyaniline with nitrous acid, followed by acetylation. The reaction conditions often include maintaining a low temperature to control the formation of the nitroso group and using acetic anhydride for the acetylation step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-N-nitrosoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methoxyphenyl)-N-nitrosoacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N-nitrosoacetamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxy and nitroso groups allows for versatile chemical modifications and interactions with biological targets .

Properties

CAS No.

14839-81-7

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-nitrosoacetamide

InChI

InChI=1S/C9H10N2O3/c1-7(12)11(10-13)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3

InChI Key

DXFLDQFIMVZSDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC)N=O

Origin of Product

United States

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